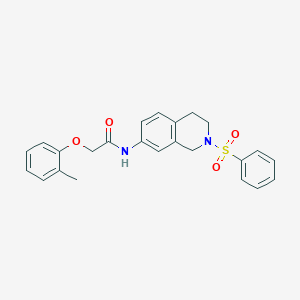
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide is a complex organic molecule known for its diverse chemical properties and applications. This compound is characterized by its unique structure, which combines a phenylsulfonyl group, a tetrahydroisoquinoline core, and an acetamide linked via an o-tolyloxy group. It is predominantly utilized in scientific research for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from commercially available materials. Key steps may include the formation of the tetrahydroisoquinoline ring through Pictet-Spengler reaction, sulfonylation with phenylsulfonyl chloride under basic conditions, and subsequent o-tolyloxy acetylation. Precise reaction conditions, including temperature control and the use of specific solvents (like dichloromethane or ethanol), are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial synthesis might scale up these laboratory methods, integrating more robust and cost-effective procedures, including continuous flow chemistry and advanced purification techniques such as chromatography and crystallization. Automation and stringent quality controls are applied to ensure consistency and safety.
Types of Reactions:
Oxidation: : This compound can undergo oxidative transformations, possibly affecting the tetrahydroisoquinoline ring or the phenylsulfonyl group.
Reduction: : Specific reduction reactions may target the acetamide group or other reducible functional groups.
Substitution: : this compound may participate in nucleophilic or electrophilic substitution reactions, primarily involving the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Solvents like tetrahydrofuran or acetonitrile.
Major Products Formed:
Oxidation products may include sulfoxides or sulfones.
Reduction can yield amines or alcohols.
Substitution reactions might result in various derivatives, depending on the reactants used.
Scientific Research Applications
Chemistry: : Used as a building block for complex molecular architectures and as a model compound in synthetic organic chemistry. Biology : Studied for its potential interactions with biological macromolecules, possibly affecting enzyme activity or cell signaling pathways. Medicine : Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities. Industry : Explored for applications in material science, including as a precursor for advanced polymers or dyes.
Mechanism of Action
The precise mechanism by which N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide exerts its effects often depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. For instance, it may bind to enzyme active sites, altering their activity, or interact with cellular receptors to modulate signaling pathways. The involvement of the phenylsulfonyl and o-tolyloxy groups in these interactions is critical, possibly influencing binding affinity and specificity.
Similar Compounds
N-(2-Phenylsulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide: Similar structure with a meta-tolyloxy instead of ortho.
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide: Para-tolyloxy analog.
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(phenoxy)acetamide: Phenoxy group replacing the tolyloxy group.
Uniqueness: : this compound stands out due to the specific orientation of the tolyloxy group, which can influence its reactivity and biological interactions, possibly offering unique therapeutic advantages or chemical properties. Its exact steric and electronic effects could be distinct, making it a compound of interest in both academic research and practical applications.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-5-6-10-23(18)30-17-24(27)25-21-12-11-19-13-14-26(16-20(19)15-21)31(28,29)22-8-3-2-4-9-22/h2-12,15H,13-14,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKNZZDFMSLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582730.png)
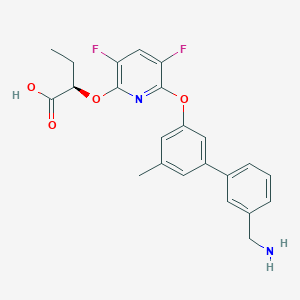
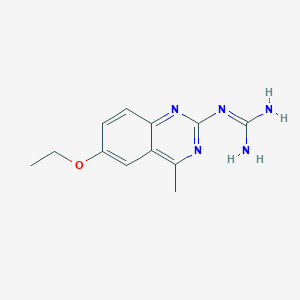
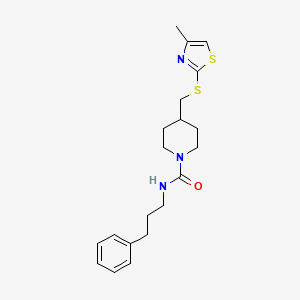
![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)
![(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2582738.png)
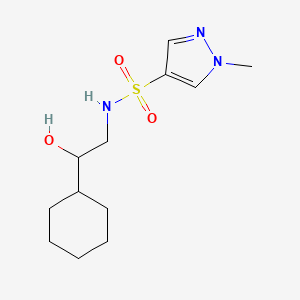
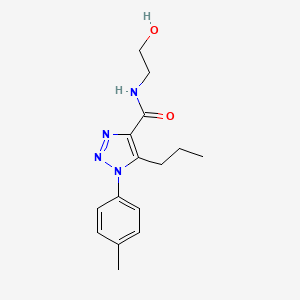
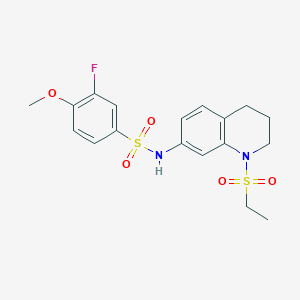
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2582748.png)
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)
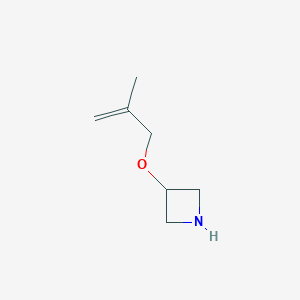
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)

